6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene
Description
6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene is a brominated indene derivative featuring a diphenylethenyl substituent at position 2 and methyl groups at positions 1 and 2. This compound’s structure combines steric bulk from the diphenylethenyl group with electron-withdrawing effects from the bromine atom, making it a candidate for applications in organic electronics or asymmetric synthesis.
Properties
CAS No. |
919789-00-7 |
|---|---|
Molecular Formula |
C25H21Br |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
6-bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene |
InChI |
InChI=1S/C25H21Br/c1-17-22-14-13-21(26)15-24(22)18(2)23(17)16-25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3 |
InChI Key |
SYRYTUFYKBZLPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved can vary based on the context of its application.
Comparison with Similar Compounds
Substituent Position and Steric Effects
- 6-Bromo-1,1-dimethylindan (CAS 67159-88-0): Molecular formula: C₁₁H₁₃Br (molar mass: 225.12 g/mol) . Compared to the target compound, this analog has methyl groups at positions 1 and 1 (vs. 1 and 3 in the target).
- 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene (CAS 38042-74-9): Features an amino group at position 1 instead of a methyl group . The amino group introduces polarity and hydrogen-bonding capability, contrasting with the hydrophobic diphenylethenyl group in the target compound.
Functional Group Influence on Reactivity
5-Bromo-3-phenyl-1H-indene-2-carbaldehyde :
1,4-Bis(2,2-diphenylethenyl)benzene :
Electronic and Physical Properties
6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene :
7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one (CAS 149965-64-0) :
Data Table: Key Structural Analogs
Key Research Findings
- Synthetic Challenges: Higher temperatures during synthesis favor bis-adducts (e.g., 1,4-bis(2,2-diphenylethenyl)benzene), necessitating precise control for mono-substituted products like the target compound . Yields for brominated indene derivatives are often modest (e.g., 21% for 5-bromo-3-phenyl-1H-indene-2-carbaldehyde) due to steric and electronic factors .
Substituent Position Effects :
- Methyl groups at positions 1 and 3 (vs. 1 and 1 or 3 and 3) balance steric hindrance and electronic effects, optimizing reactivity for further functionalization.
Biological Activity
6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
- Molecular Formula : C19H18Br
- Molecular Weight : 365.25 g/mol
- CAS Number : Not specified in the available data.
The biological activity of 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene may be attributed to its interactions with various biological targets. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Studies have indicated that compounds similar to 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene demonstrate promising anticancer effects. For instance:
- In vitro studies : Research has shown that certain indene derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene | MCF-7 | 15.0 | Apoptosis induction |
| Similar Indene Derivative | A549 | 10.5 | Caspase activation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Animal models : In rodent models of inflammation, administration of indene derivatives significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and inhibited the activation of NF-kB signaling pathways.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of various indene derivatives against breast cancer cells. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Mechanistic Insights into Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of indene derivatives in a carrageenan-induced paw edema model. The results demonstrated a significant reduction in paw swelling and pain sensitivity, suggesting potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
